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Compound of Interest

Compound Name: Pygenic acid A

Cat. No.: B020479 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

methodologies essential for the identification and characterization of Pygenic acid A (also

known as 3-epicorosolic acid), a pentacyclic triterpenoid with significant potential in cancer

research. The information presented herein is intended to support researchers in drug

development and related fields in the unambiguous identification of this compound.

Pygenic acid A, a natural compound extracted from plants such as Prunella vulgaris, has been

shown to sensitize metastatic breast cancer cells to anoikis, a form of programmed cell death,

thereby inhibiting metastasis.[1] Accurate identification of Pygenic acid A is the foundational

step for any further pharmacological and toxicological evaluation. This guide summarizes the

key spectroscopic techniques used for its structural elucidation, including Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data for Pygenic Acid A
The definitive identification of Pygenic acid A relies on a combination of spectroscopic

techniques that provide detailed information about its molecular structure, functional groups,

and atomic connectivity.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

like Pygenic acid A. Both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for assigning the

complex polycyclic structure. While the specific spectral data for Pygenic acid A is not readily
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available in the public domain, data for the closely related and structurally similar compound,

ursolic acid, is presented below as a representative example.

Table 1: Representative ¹H NMR Spectroscopic Data (as exemplified by Ursolic Acid)

Position
Chemical Shift (δ,
ppm)

Multiplicity J (Hz)

1a 1.31 m

1b 1.00 m

2 1.63-1.54 m

3 3.23 dd 10.5, 5.5

5 0.78 d 11.0

12 5.25 t 3.5

18 2.20 d 11.5

Data presented is for Ursolic Acid in CDCl₃ and is intended as a guide for the expected

chemical shifts for Pygenic acid A.

Table 2: Representative ¹³C NMR Spectroscopic Data (as exemplified by Ursolic Acid)
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Position Chemical Shift (δ, ppm)

1 38.9

2 27.2

3 79.0

4 38.7

5 55.2

12 125.7

13 138.2

28 183.6

Data presented is for Ursolic Acid in CDCl₃ and is intended as a guide for the expected

chemical shifts for Pygenic acid A.

Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. For Pygenic acid A, Electron Ionization Mass Spectrometry (EI-MS) is a

common technique used for its identification.

Table 3: Representative Mass Spectrometry Data for Pygenic Acid A

m/z Interpretation

472.7 [M]⁺ (Molecular Ion)

454 [M - H₂O]⁺

426 [M - H₂O - CO]⁺

248 Retro-Diels-Alder fragment

203 Retro-Diels-Alder fragment

Data is based on the known molecular weight of Pygenic acid A (C₃₀H₄₈O₄) and typical

fragmentation patterns of ursane-type triterpenoids.
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Infrared spectroscopy is used to identify the functional groups present in a molecule. For

Pygenic acid A, the spectrum would be expected to show characteristic absorptions for

hydroxyl, carboxylic acid, and alkene functional groups.

Table 4: Representative Infrared (IR) Absorption Data for Pygenic Acid A

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3400-3200 (broad) O-H Stretching (hydroxyl)

3000-2850 C-H Stretching (alkane)

~3030 =C-H Stretching (alkene)

1710-1680 C=O Stretching (carboxylic acid)

~1640 C=C Stretching (alkene)

1465-1450 C-H Bending (alkane)

1250-1000 C-O
Stretching (alcohols, carboxylic

acid)

Data is based on characteristic infrared absorption frequencies for triterpenoids.

Experimental Protocols
Detailed experimental protocols are critical for obtaining high-quality, reproducible

spectroscopic data. The following sections outline the methodologies for the key experiments

cited.

Instrumentation: The ¹H and ¹³C NMR spectra are typically recorded on a 500 MHz NMR

instrument.[1]

Sample Preparation: A sample of Pygenic acid A (typically 5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₅D₅N) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ =

0.00 ppm).
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¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15

ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse

sequence. A larger number of scans is typically required compared to ¹H NMR. Typical

parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

Instrumentation: Electron Ionization-Mass Spectrometry (EI-MS) can be performed using a

Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.[1]

Sample Introduction: The purified sample of Pygenic acid A is introduced into the ion

source, typically via a direct insertion probe or after separation by gas chromatography (GC-

MS).

Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by the mass analyzer and detected.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the IR

spectrum.

Sample Preparation: The solid sample of Pygenic acid A is typically prepared as a KBr

(potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr

powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded

using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400

cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded

and subtracted from the sample spectrum.

Signaling Pathways and Experimental Workflows
Pygenic acid A has been shown to sensitize metastatic breast cancer cells to anoikis by

modulating several key signaling pathways.[1] Understanding these pathways is crucial for
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elucidating its mechanism of action.

The following diagram illustrates the proposed signaling pathway through which Pygenic acid
A induces anoikis in metastatic breast cancer cells. Pygenic acid A treatment leads to the

downregulation of pro-survival proteins and key players in anoikis resistance, while

concurrently activating stress-related pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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